1-(2-Methoxyethyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
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Description
1-(2-Methoxyethyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one, also known as PEP005, is a synthetic compound that has been investigated for its potential use in medical research. PEP005 is a member of the class of compounds known as ingenol esters, which are derived from the sap of the Euphorbia peplus plant.
Scientific Research Applications
Anti-Alzheimer's Agents
Novel Benzylated Derivatives for Alzheimer's
A study conducted by Gupta et al. (2020) explored N-benzylated derivatives (pyrrolidin-2-one / imidazolidin-2-one) for their potential as anti-Alzheimer's agents. These compounds were synthesized as analogs of donepezil, a drug used for Alzheimer's disease management, with modifications intended to retain key functionalities while exploring different structural domains for enhanced efficacy. Some derivatives demonstrated significant anti-Alzheimer's profiles, suggesting the potential of such structural frameworks in therapeutic applications (Gupta et al., 2020).
Antimicrobial Activity
Pyridine Derivatives for Antimicrobial Use
Patel et al. (2011) synthesized and evaluated the antimicrobial activity of new pyridine derivatives, indicating variable and modest activity against bacterial and fungal strains. This research underscores the broader application of pyrrolidin-2-one structures in developing antimicrobial agents, highlighting the relevance of structural diversity in enhancing biological activity (Patel et al., 2011).
Nootropic Agents
Cognition Activators Based on Pyrrolidin-2-one
A study on the conformation of nootropic agents, including 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933) and 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one (WEB-1868), demonstrated the importance of structural analysis in understanding the activity of such compounds. These findings contribute to the design and synthesis of effective cognition-enhancing drugs (Amato et al., 1990).
Green Chemistry
'Green' Benzoylation Methodology
Prasad et al. (2005) developed a 'green' methodology using benzoyl cyanide in an ionic liquid for the efficient and selective benzoylation of nucleosides, among other compounds. This approach highlights the utility of innovative solvents and reagents in performing traditionally challenging reactions in a more environmentally friendly manner (Prasad et al., 2005).
Cancer Research
Indole-Based Chalcones as Cancer Cell Death Inducers
Robinson et al. (2012) synthesized indole-based chalcones capable of inducing methuosis, a nonapoptotic form of cell death, in cancer cells. This novel approach to cancer treatment emphasizes the importance of exploring unique cell death pathways for therapeutic intervention (Robinson et al., 2012).
properties
IUPAC Name |
1-(2-methoxyethyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-8-20-15-7-5-4-6-14(15)18-17(20)13-11-16(21)19(12-13)9-10-22-2/h3-7,13H,1,8-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLFHJSOMJRXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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